

2-(Chloromethyl)tetrahydro-2H-pyran reactivity as an electrophile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)tetrahydro-2H-pyran

Cat. No.: B095811

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity of **2-(Chloromethyl)tetrahydro-2H-pyran** as an Electrophile

Abstract

2-(Chloromethyl)tetrahydro-2H-pyran is a versatile bifunctional molecule widely utilized in organic synthesis.^{[1][2]} Characterized by a stable tetrahydropyran ring and a reactive primary alkyl chloride, it serves as a potent electrophile for the introduction of the tetrahydropyranylmethyl (THPM) moiety. This guide provides a comprehensive analysis of its electrophilic reactivity, focusing on the mechanistic underpinnings of its reactions with various nucleophiles. We will explore its primary application in forming THPM ethers, thioethers, and amines, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. Detailed experimental protocols, mechanistic diagrams, and a discussion of the strategic advantages of using this reagent in drug development and materials science are presented for researchers, scientists, and process chemists.

Introduction: A Profile of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic introduction of specific structural motifs is paramount. **2-(Chloromethyl)tetrahydro-2H-pyran** (CAS 18420-41-2) has emerged as a key electrophilic building block for this purpose.^[3] Its structure combines a chemically

robust, saturated heterocyclic tetrahydropyran (THP) ring with a reactive chloromethyl group. This unique combination allows for its participation in a variety of nucleophilic substitution reactions, making it an invaluable tool for synthetic chemists.[\[1\]](#)

The primary utility of this reagent lies in its ability to introduce the tetrahydropyranylmethyl (THPM) group. While structurally related to the well-known tetrahydropyranyl (THP) protecting group for alcohols (formed from dihydropyran), the THPM group is an ether, not an acetal.[\[4\]](#)[\[5\]](#) This distinction is critical, as it imparts a different stability profile, particularly a greater resistance to acidic conditions that would readily cleave a standard THP acetal. This enhanced stability makes the THPM group a strategic choice for protecting alcohols, thiols, and amines in multi-step synthetic sequences where acidic reagents are employed. Furthermore, the tetrahydropyran ring itself is a common scaffold in numerous biologically active compounds and approved drugs, making this reagent a valuable precursor in medicinal chemistry and drug discovery programs.[\[6\]](#)[\[7\]](#)

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for its safe and effective use in the laboratory.

Property	Value	Reference(s)
CAS Number	18420-41-2	[8]
Molecular Formula	C ₆ H ₁₁ ClO	[1] [3]
Molecular Weight	134.60 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	53-54 °C at 12 mmHg	
Density	1.075 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.462	
Flash Point	55 °C (131 °F) - closed cup	

Core Electrophilic Reactivity: The SN2 Mechanism

The reactivity of **2-(chloromethyl)tetrahydro-2H-pyran** is dominated by the electrophilic nature of the chloromethyl carbon. The chlorine atom, being highly electronegative, polarizes the C-Cl bond, creating a partial positive charge ($\delta+$) on the carbon and making it susceptible to attack by electron-rich species (nucleophiles).

The reaction almost exclusively proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.^[9] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.^{[10][11]}

Key Mechanistic Features:

- Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the electrophile (**2-(chloromethyl)tetrahydro-2H-pyran**) and the nucleophile.^[9]
- Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group (chloride).^[11] This trajectory is favored as it allows for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ^* antibonding orbital.
- Steric Hindrance: As a primary alkyl halide, the electrophilic carbon is relatively unhindered, allowing easy access for the nucleophile and strongly favoring the S_N2 pathway over the S_N1 pathway, which would require the formation of a highly unstable primary carbocation.^{[10][12]}

Caption: General S_N2 mechanism for the reaction of a nucleophile with **2-(chloromethyl)tetrahydro-2H-pyran**.

Reactions with Common Nucleophiles

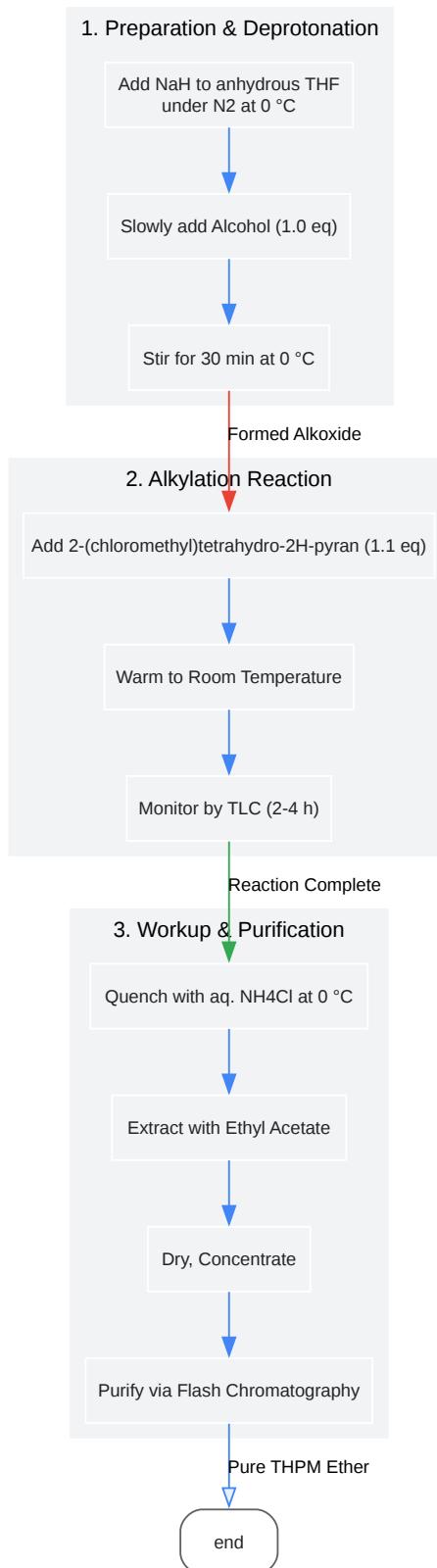
The versatility of **2-(chloromethyl)tetrahydro-2H-pyran** is demonstrated by its efficient reaction with a wide range of O-, S-, and N-nucleophiles.

O-Nucleophiles: Formation of THPM Ethers

The most prominent application of this reagent is the protection of alcohols and phenols via the formation of stable tetrahydropyranylmethyl (THPM) ethers. This transformation is typically carried out under basic conditions to deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

- **Base:** A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred for alcohols. NaH irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, driving the reaction forward without competing as a nucleophile itself. For phenols, which are more acidic, a weaker base like potassium carbonate (K_2CO_3) is often sufficient.[\[13\]](#)
- **Solvent:** Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na^+) while not solvating the alkoxide nucleophile, thus enhancing its reactivity.


Typical Reaction Conditions

Nucleophile	Base	Solvent	Temperature	Typical Yield
Primary Alcohol	NaH	THF or DMF	0 °C to RT	>90%
Secondary Alcohol	NaH	DMF	RT to 50 °C	80-95%
Phenol	K_2CO_3 , Cs_2CO_3	DMF, Acetone	RT to 80 °C	>90%

Experimental Protocol: THPM Protection of Benzyl Alcohol

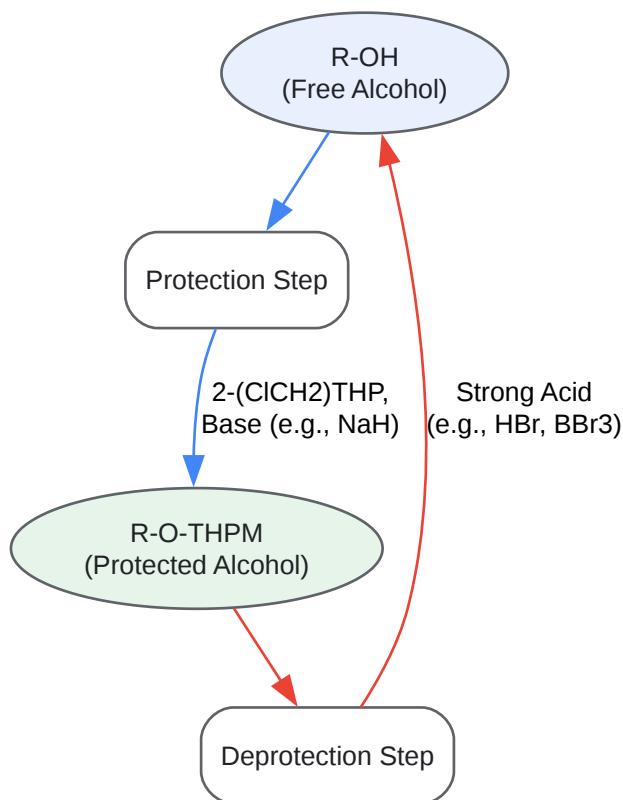
- **Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M).
- **Deprotonation:** Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
- **Alcohol Addition:** Slowly add benzyl alcohol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
- **Electrophile Addition:** Add **2-(chloromethyl)tetrahydro-2H-pyran** (1.1 equivalents) dropwise.

- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
- Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure THPM-protected benzyl alcohol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the THPM protection of an alcohol.

S-Nucleophiles and N-Nucleophiles


The reaction proceeds efficiently with soft nucleophiles like thiols and amines, following the same S_n2 pathway.

- **Thiols (S-Nucleophiles):** Thiols are generally more nucleophilic than their corresponding alcohols. The formation of a thiolate with a base like K₂CO₃ or even a weaker organic base like triethylamine (TEA) is often sufficient to drive the reaction to completion, yielding stable THPM thioethers.
- **Amines (N-Nucleophiles):** Primary and secondary amines can act as nucleophiles directly. The reaction often requires slightly elevated temperatures and may need a non-nucleophilic auxiliary base (like diisopropylethylamine, DIPEA) to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the starting amine.

Applications in Drug Development and Synthesis

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its inclusion can improve pharmacokinetic properties such as solubility and metabolic stability.

- **As a Key Intermediate:** **2-(Chloromethyl)tetrahydro-2H-pyran** serves as a precursor for installing this valuable ring system. For instance, it has been used in the synthesis of selective CB2 receptor agonists for treating inflammatory pain, where the tetrahydropyran-4-ylmethyl group is a key structural feature.[6]
- **As a Protecting Group:** The THPM group offers a distinct advantage over the more common THP (acetal) group due to its enhanced stability towards acid.[5][12] This allows for selective deprotection of other acid-labile groups (e.g., Boc, trityl) while the THPM-protected alcohol remains intact. Cleavage of the robust THPM ether typically requires harsher conditions, such as strong Lewis acids (e.g., BBr₃) or strong protonic acids (HBr, HI), providing an orthogonal protection strategy.[12][14][15]

[Click to download full resolution via product page](#)

Caption: The protection and deprotection cycle using the THPM group.

Safety and Handling

2-(Chloromethyl)tetrahydro-2H-pyran is a flammable liquid and a chlorinated organic compound. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with all alkylating agents, it should be treated as potentially harmful and care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

2-(Chloromethyl)tetrahydro-2H-pyran is a highly effective electrophile for the S_N2-mediated installation of the tetrahydropyranylmethyl (THPM) group onto a variety of nucleophiles. Its primary utility as a reagent for protecting alcohols offers a robust alternative to traditional acetal-based protecting groups, providing enhanced stability under acidic conditions. This feature, combined with the prevalence of the tetrahydropyran scaffold in bioactive molecules,

cements its role as a valuable and strategic tool for chemists in academic research, drug discovery, and process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 18420-41-2: 2-(chloromethyl)tetrahydro-2H-pyran [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bocsci.com [bocsci.com]
- 4. youtube.com [youtube.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Ether cleavage - Wikipedia [en.wikipedia.org]
- 15. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [2-(Chloromethyl)tetrahydro-2H-pyran reactivity as an electrophile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095811#2-chloromethyl-tetrahydro-2h-pyran-reactivity-as-an-electrophile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com